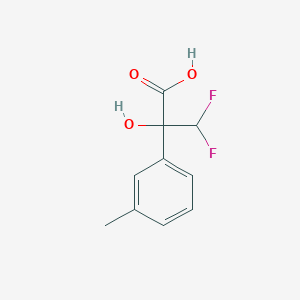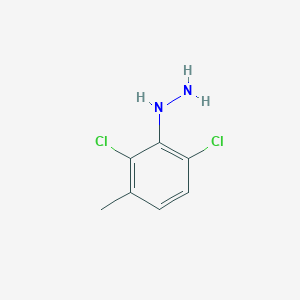
1-(2,6-Dichloro-3-methylphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-3-methylphenyl)hydrazine is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a hydrazine functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-3-methylphenyl)hydrazine typically involves the reaction of 2,6-dichloro-3-methylphenylamine with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol. The reaction proceeds as follows: [ \text{2,6-Dichloro-3-methylphenylamine} + \text{Hydrazine hydrate} \rightarrow \text{(2,6-Dichloro-3-methylphenyl)hydrazine} ]
Industrial Production Methods: Industrial production methods for (2,6-dichloro-3-methylphenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: (2,6-Dichloro-3-methylphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2,6-Dichloro-3-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2,6-dichloro-3-methylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
- (2,6-Dichlorophenyl)hydrazine
- (3-Methylphenyl)hydrazine
- (2,6-Dichloro-4-methylphenyl)hydrazine
Comparison: (2,6-Dichloro-3-methylphenyl)hydrazine is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the methyl group at the 3-position can affect the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.
属性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
(2,6-dichloro-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-2-3-5(8)7(11-10)6(4)9/h2-3,11H,10H2,1H3 |
InChI 键 |
SGBPODMQQBYWFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


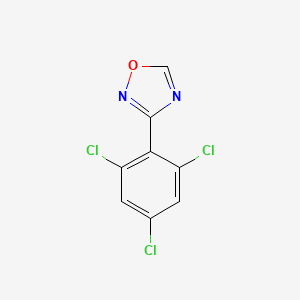
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
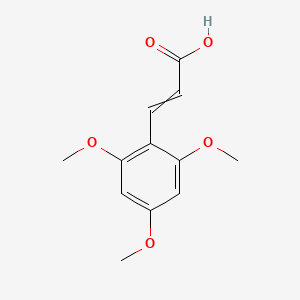
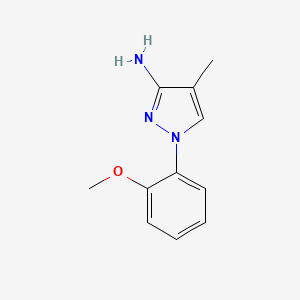
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)

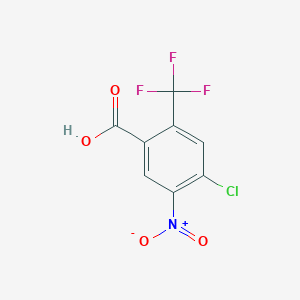
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
